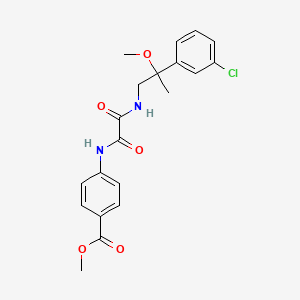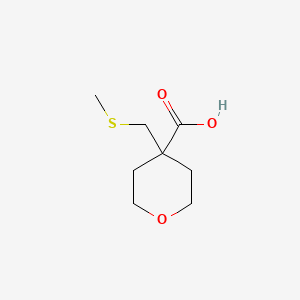
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is an organic compound with a chemical formula C8H14O3S. It is a derivative of carboxylic acid, which is a class of organic compounds where a carbon atom is bonded to an oxygen atom by a double bond and to a hydroxyl group by a single bond .
Molecular Structure Analysis
The molecular weight of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is 190.26 . The InChI code is 1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) .Chemical Reactions Analysis
Carboxylic acids, such as 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid, can undergo a variety of chemical reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- A study by Clerici, Gelmi, and Pocar (1999) discusses the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, which are used as starting materials for the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This represents an application in creating new molecular structures potentially useful in various fields of chemistry and pharmacology (Clerici, Gelmi, & Pocar, 1999).
Development of Metal-Organic Systems
- Research by Dai et al. (2009) on the construction of copper metal–organic systems mentions the use of similar compounds. These systems have applications in material science, particularly in developing new types of catalysts and sensors (Dai et al., 2009).
Electrocatalytic Applications
- Kashiwagi et al. (1991) describe the use of similar compounds in the electrocatalytic oxidation of thiols. This indicates potential applications in electrochemistry, especially for sensors and catalysis processes (Kashiwagi et al., 1991).
Catalysis in Organic Reactions
- A study by Molnár et al. (2003) involving the alkylation of benzene with cyclic ethers in superacidic media explores the use of related compounds as catalysts in organic synthesis. This application is significant in the chemical industry for the production of various organic compounds (Molnár et al., 2003).
Hydrogen Bond Study in Organic Salts
- Jin et al. (2014) investigate the hydrogen-bonding in organic acid-base adducts involving similar chemical structures. Such studies are crucial in understanding molecular interactions and designing novel materials (Jin et al., 2014).
Development of Fuel Cell Materials
- Research by Matsumoto, Higashihara, and Ueda (2009) on sulfonated poly(ether sulfone)s for fuel cell applications highlights the potential of related compounds in the development of advanced materials for energy technology (Matsumoto, Higashihara, & Ueda, 2009).
Safety And Hazards
The safety information for 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid indicates that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(methylsulfanylmethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDQJFNODGGBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)
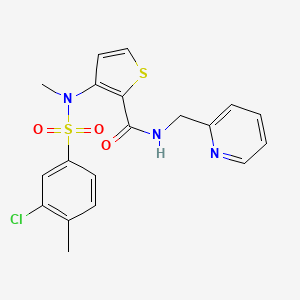
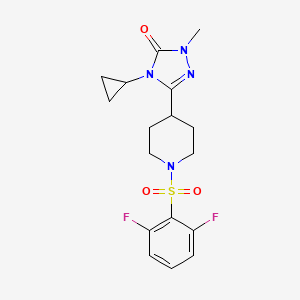

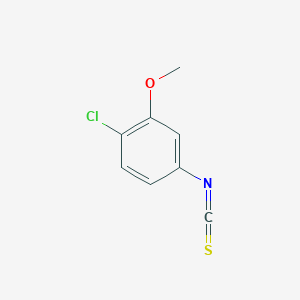
![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B2904226.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)

![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)
